molecular formula C29H27N5O3 B3794945 3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide

3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide

Cat. No.: B3794945
M. Wt: 493.6 g/mol
InChI Key: MUJXUQCGOXBPQM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, an oxazole ring, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and could participate in a range of chemical reactions .


Molecular Structure Analysis

The benzimidazole and oxazole rings in the compound are aromatic heterocycles, which contribute to the compound’s stability and reactivity. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the exact structure of the compound and its functional groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[5-methyl-2-[4-[(2-phenylacetyl)amino]phenyl]-1,3-oxazol-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3/c1-19-25(18-30-27(35)16-15-26-32-23-9-5-6-10-24(23)33-26)34-29(37-19)21-11-13-22(14-12-21)31-28(36)17-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,30,35)(H,31,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJXUQCGOXBPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)CNC(=O)CCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide
Reactant of Route 4
3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide
Reactant of Route 5
Reactant of Route 5
3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-N-[(5-methyl-2-{4-[(phenylacetyl)amino]phenyl}-1,3-oxazol-4-yl)methyl]propanamide

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